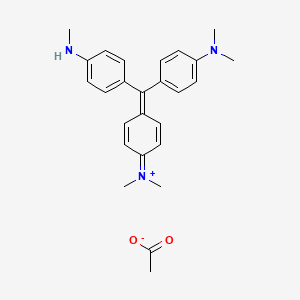
Cbz-Lys-Lys-PABA-AMC (diTFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Lys-Lys-PABA-AMC (diTFA) is a fluorogenic peptide, which means it exhibits fluorescence when exposed to light. This compound is often used in biochemical assays and research due to its ability to act as a substrate for various enzymes, particularly proteases. The compound’s full chemical name is Carbobenzyloxy-Lysine-Lysine-Para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin (diTFA).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys-Lys-PABA-AMC (diTFA) involves multiple steps, starting with the protection of lysine residues using the carbobenzyloxy (Cbz) group. The synthesis typically follows these steps:
Protection of Lysine Residues: The lysine residues are protected using the carbobenzyloxy group to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected lysine residues are then coupled with para-aminobenzoic acid (PABA) and 7-amino-4-methylcoumarin (AMC) using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Cbz-Lys-Lys-PABA-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the coupling reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Lys-Lys-PABA-AMC (diTFA) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of fluorescent AMC.
Deprotection: The Cbz protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds in Cbz-Lys-Lys-PABA-AMC (diTFA).
Trifluoroacetic Acid (TFA): Used for the deprotection of Cbz groups.
Major Products Formed
7-Amino-4-Methylcoumarin (AMC): A fluorescent product released upon hydrolysis by proteases.
Deprotected Peptides: Formed after the removal of Cbz groups.
Aplicaciones Científicas De Investigación
Cbz-Lys-Lys-PABA-AMC (diTFA) has a wide range of applications in scientific research:
Biochemical Assays: Used as a substrate in enzyme assays to study protease activity.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Medical Research: Utilized in the study of diseases involving protease activity, such as cancer and neurodegenerative disorders.
Industrial Applications: Applied in the development of diagnostic kits and research tools.
Mecanismo De Acción
Cbz-Lys-Lys-PABA-AMC (diTFA) acts as a substrate for proteases. When the peptide bonds are hydrolyzed by proteases, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Lys-PABA-AMC (diTFA): Similar structure but with one less lysine residue.
Cbz-Arg-Arg-PABA-AMC (diTFA): Contains arginine residues instead of lysine.
Cbz-Gly-Gly-PABA-AMC (diTFA): Contains glycine residues instead of lysine.
Uniqueness
Cbz-Lys-Lys-PABA-AMC (diTFA) is unique due to its specific sequence of lysine residues, which makes it a suitable substrate for certain proteases. Its fluorogenic properties also make it highly valuable in biochemical assays and research.
Propiedades
Fórmula molecular |
C42H48F6N6O12 |
|---|---|
Peso molecular |
942.9 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1 |
Clave InChI |
UCKAYAHFAXHNQG-PZCBAQPOSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)




![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)


![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)



